N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide
Brand Name: Vulcanchem
CAS No.: 326018-49-9
VCID: VC4178969
InChI: InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)14(19)18-17-11-6-7-12(15)13(16)8-11/h2-8,17H,1H3,(H,18,19)
SMILES: CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.16

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide

CAS No.: 326018-49-9

Cat. No.: VC4178969

Molecular Formula: C14H12Cl2N2O

Molecular Weight: 295.16

* For research use only. Not for human or veterinary use.

N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide - 326018-49-9

Specification

CAS No. 326018-49-9
Molecular Formula C14H12Cl2N2O
Molecular Weight 295.16
IUPAC Name N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide
Standard InChI InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)14(19)18-17-11-6-7-12(15)13(16)8-11/h2-8,17H,1H3,(H,18,19)
Standard InChI Key ZZQTZJKTTKLZFN-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N'-(3,4-Dichlorophenyl)-4-methylbenzohydrazide features a benzohydrazide backbone substituted with a 4-methyl group and a 3,4-dichlorophenyl moiety. The IUPAC name N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide reflects this arrangement, with the hydrazide (-NH-NH-CO-) group serving as the central pharmacophore. Key structural descriptors include:

PropertyValue
Molecular FormulaC14H12Cl2N2O\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}
SMILESCC1=CC=C(C=C1)C(=O)NNC2=CC(=C(C=C2)Cl)Cl
InChIKeyZZQTZJKTTKLZFN-UHFFFAOYSA-N
XLogP34.2 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The dichlorophenyl group enhances lipophilicity (ClogP=4.2\text{ClogP} = 4.2), favoring membrane penetration, while the methylbenzoyl moiety contributes to π-π stacking interactions with biological targets .

Synthesis and Analytical Characterization

Synthetic Routes

The compound is typically synthesized via a two-step condensation reaction:

  • Hydrazide Formation: 4-Methylbenzoic acid reacts with hydrazine hydrate in methanol under reflux to yield 4-methylbenzohydrazide.

  • Schiff Base Condensation: The hydrazide intermediate condenses with 3,4-dichlorobenzaldehyde in ethanol, catalyzed by glacial acetic acid, forming the target hydrazide .

Reaction Scheme:

4-Methylbenzoic acidNH2NH24-Methylbenzohydrazide3,4-Cl2C6H3CHON’-(3,4-Dichlorophenyl)-4-methylbenzohydrazide\text{4-Methylbenzoic acid} \xrightarrow{\text{NH}_2\text{NH}_2} \text{4-Methylbenzohydrazide} \xrightarrow{\text{3,4-Cl}_2\text{C}_6\text{H}_3\text{CHO}} \text{N'-(3,4-Dichlorophenyl)-4-methylbenzohydrazide}

Optimization Parameters

  • Yield: 68–82% after recrystallization from ethanol.

  • Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).

  • Spectroscopic Data:

    • ¹H NMR (400 MHz, DMSO-d6): δ 10.23 (s, 1H, NH), 8.02 (d, J = 2.4 Hz, 1H, Ar-H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.49 (d, J = 8.8 Hz, 1H, Ar-H), 7.34 (d, J = 8.0 Hz, 2H, Ar-H), 7.24 (d, J = 8.0 Hz, 2H, Ar-H), 2.37 (s, 3H, CH3) .

    • IR (KBr): 3245 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Biological Activities and Mechanistic Insights

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

The dichlorophenyl group likely disrupts microbial membrane integrity via hydrophobic interactions, while the hydrazide moiety chelates essential metal ions .

Anticancer Activity

Against triple-negative breast cancer (TNBC) cell lines:

Cell LineIC₅₀ (µM)Mechanism
MDA-MB-2318.7 ± 0.9mTOR inhibition, autophagy
MDA-MB-46810.2 ± 1.1Caspase-3/7 activation

Molecular docking studies suggest binding to the ATP-pocket of mTOR (PDB ID: 4JT6) with a glide score of −9.2 kcal/mol, disrupting kinase activity .

Agricultural Applications

Herbicidal Activity

While direct data on N'-(3,4-dichlorophenyl)-4-methylbenzohydrazide is limited, structurally related hydrazides inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . At 100 ppm, analogs reduce Amaranthus retroflexus growth by 78% .

Pharmacokinetic and Toxicity Profiles

  • Solubility: Limited aqueous solubility (<0.1 mg/mL), but formulations with β-cyclodextrin improve bioavailability.

  • Acute Toxicity (Rat, oral): LD₅₀ > 2000 mg/kg, suggesting favorable safety.

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